

An In-depth Technical Guide to BIO5192 for Immunology Research

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Compound of Interest

Compound Name: *BIO5192*

Cat. No.: *B1667091*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BIO5192**, a potent and selective small molecule inhibitor of the $\alpha 4\beta 1$ integrin, also known as Very Late Antigen-4 (VLA-4). This document details its mechanism of action, key applications in immunological research, and relevant experimental protocols, making it an essential resource for professionals in immunology and drug development.

Core Concepts: Understanding BIO5192 and its Target

BIO5192 is a highly selective antagonist of the VLA-4 integrin, a key cell adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and hematopoietic stem and progenitor cells (HSPCs). VLA-4 plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues during inflammatory responses and hematopoiesis. It achieves this by binding to its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS1 domain of fibronectin in the extracellular matrix.

By blocking the interaction between VLA-4 and its ligands, **BIO5192** effectively inhibits the trafficking of inflammatory cells and the retention of HSPCs in the bone marrow. This targeted mechanism of action underpins its therapeutic potential in autoimmune diseases and its utility as a tool for mobilizing HSPCs.

Quantitative Data Summary

The following tables summarize the key quantitative data for **BIO5192**, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Binding Affinity and Selectivity of **BIO5192**

Parameter	Value	Reference
Kd for $\alpha 4\beta 1$	<10 pM	[1]
IC50 for $\alpha 4\beta 1$	1.8 nM	[1]
IC50 for $\alpha 9\beta 1$	138 nM	[1]
IC50 for $\alpha 2\beta 1$	1053 nM	[1]
IC50 for $\alpha 4\beta 7$	>500 nM	[1]
IC50 for $\alpha IIb\beta 3$	>10,000 nM	[1]

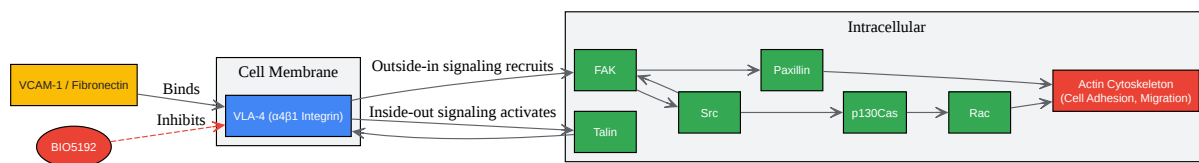
Table 2: Pharmacokinetic Properties of **BIO5192** in Mice

Administration Route	Dose (mg/kg)	Terminal Half-life (hours)	AUC (h*ng/ml)	Reference
Intravenous (i.v.)	1	1.1	-	[2]
Subcutaneous (s.c.)	3	1.7	5,460	[2]
Subcutaneous (s.c.)	10	2.7	-	[2]
Subcutaneous (s.c.)	30	4.7	14,175	[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the VLA-4 signaling pathway inhibited by **BIO5192** and the workflows for key experimental protocols.

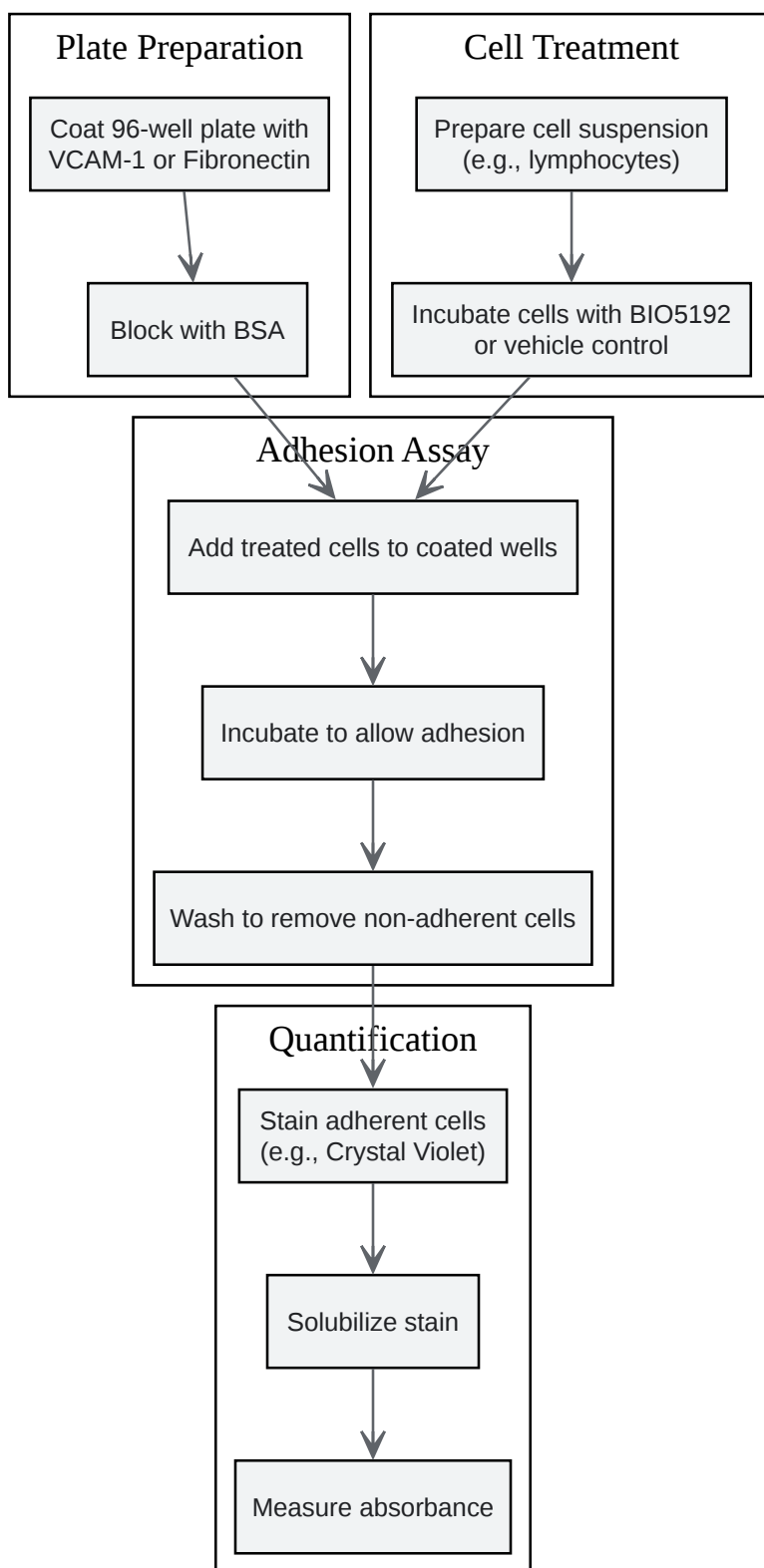
VLA-4 Signaling Pathway



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Caption: VLA-4 signaling pathway inhibited by **BIO5192**.

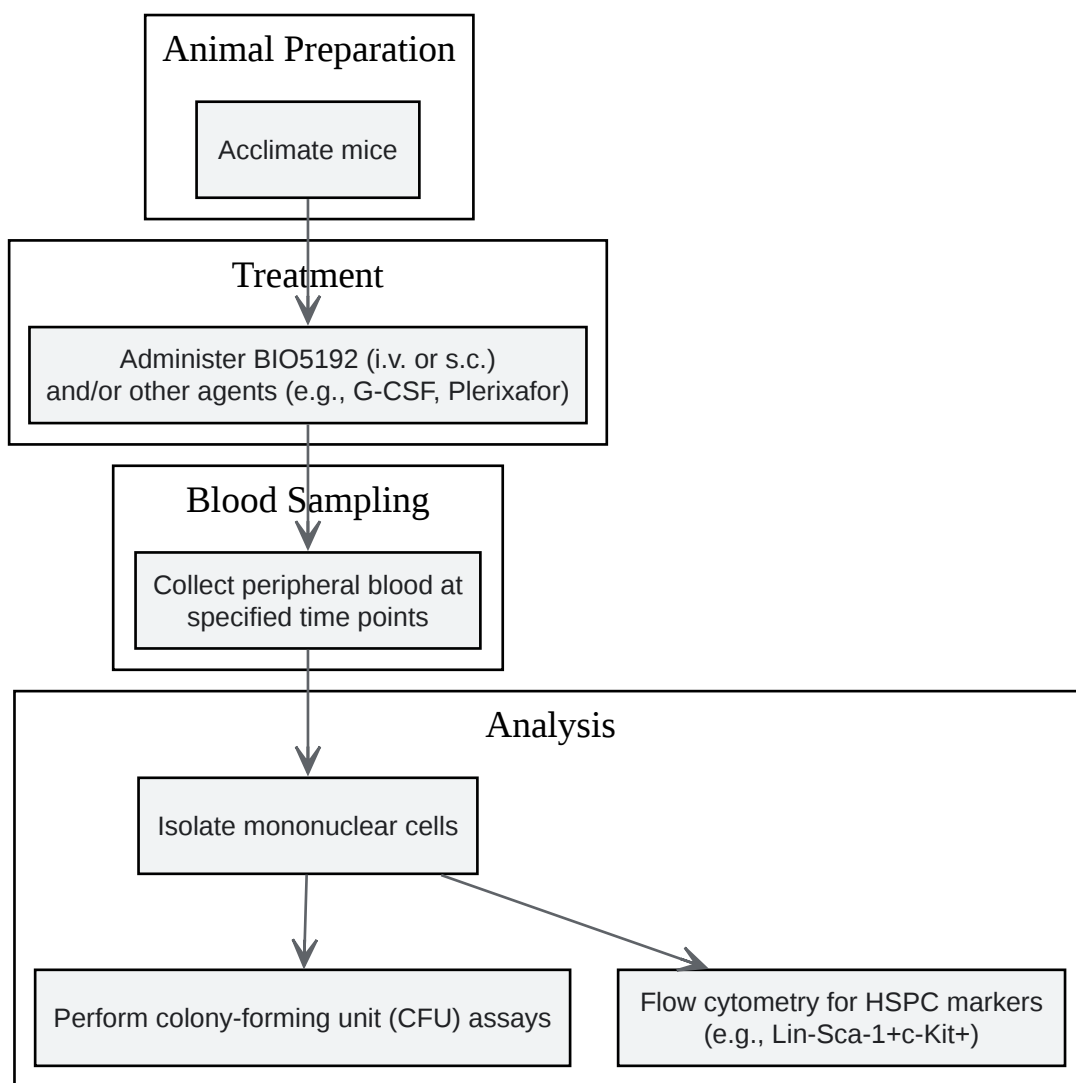
Experimental Workflow: Cell Adhesion Assay

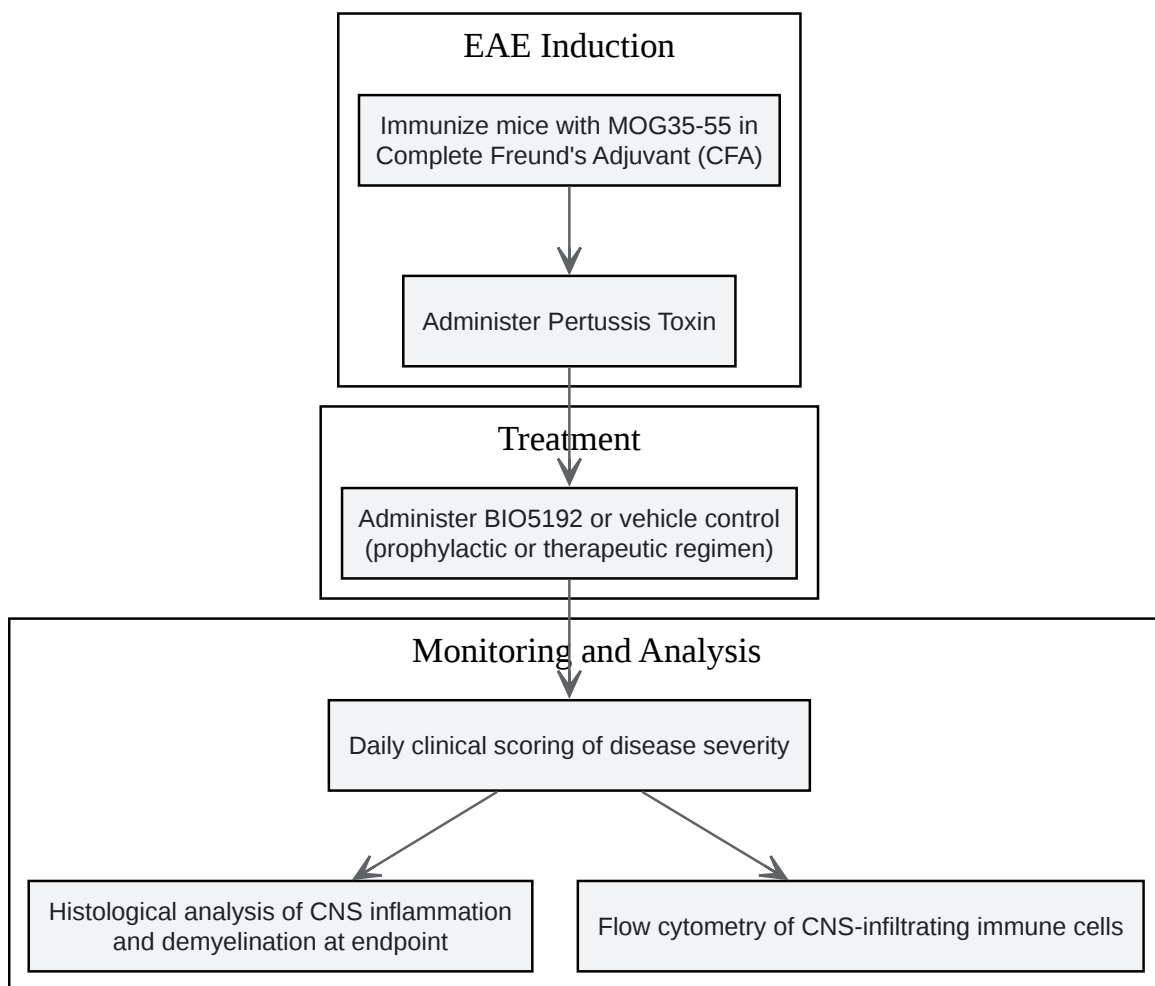


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Caption: Workflow for a cell adhesion assay with **BIO5192**.

Experimental Workflow: Hematopoietic Stem Cell Mobilization





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References

- 1. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VLA-4 - Wikipedia [en.wikipedia.org]

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